(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
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Overview
Description
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also help in scaling up the production while minimizing human intervention and potential hazards .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The carbonitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Scientific Research Applications
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoroglutamine: Used in positron emission tomography (PET) imaging.
(2S,4R)-4-Methylglutamate: Known for its selective agonist activity on kainate receptors.
Uniqueness
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific combination of a fluorine atom and a carbonitrile group on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds .
Properties
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H7FN2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-5(2-7)8-3-4/h2-5H,1H3,(H,8,9,10);4-5,8H,1,3H2/t;4-,5+/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCJUPDDHFBIBD-SJGICDGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CNC1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](CN[C@@H]1C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584652-41-4 |
Source
|
Record name | (2S,4R)-4-fluoropyrrolidine-2-carbonitrile 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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